![molecular formula C25H17ClN4O4 B2649562 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251591-81-7](/img/new.no-structure.jpg)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H17ClN4O4 and its molecular weight is 472.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS Number: 1286709-37-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antitumor, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21ClN4O3, with a molecular weight of 412.9 g/mol. Its structure includes a pyrazoloquinoline core fused with a benzo[d][1,3]dioxole moiety and a chlorophenyl substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzodioxole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics like Ciprofloxacin .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound B | S. aureus | 10 µg/mL |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo... | E. coli | 12 µg/mL |
Antitumor Activity
The antitumor potential of the compound was investigated in vitro against various cancer cell lines. The findings suggested that it possesses cytotoxic effects that may be attributed to its ability to inhibit specific kinases involved in cell proliferation. For instance, a study reported that derivatives of similar structures exhibited IC50 values lower than those of established chemotherapeutic agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrated significant inhibition against c-Met kinase, which is implicated in various cancers. Comparative studies showed that the compound outperformed some reference drugs in terms of enzymatic activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on synthesizing and testing various benzodioxole derivatives for antimicrobial activity against pathogens responsible for common infections. The study highlighted the effectiveness of the pyrazoloquinoline scaffold in enhancing antimicrobial potency .
- Antitumor Evaluation : In another study, derivatives including the target compound were subjected to cytotoxicity assays against different cancer cell lines. The results indicated promising activity with potential for further development as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide have shown cytotoxic effects against various cancer cell lines. A notable study reported that pyrazoloquinoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For example, benzotriazole derivatives have been shown to possess antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation-related diseases are another target for compounds like this compound. Preliminary studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a series of pyrazoloquinoline derivatives on human cancer cell lines. The results indicated that the introduction of the benzo[d][1,3]dioxole moiety significantly enhanced cytotoxicity compared to non-substituted analogs. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of various benzotriazole derivatives against common bacterial strains. The findings revealed that modifications to the benzodioxole structure improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Eigenschaften
CAS-Nummer |
1251591-81-7 |
---|---|
Molekularformel |
C25H17ClN4O4 |
Molekulargewicht |
472.89 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H17ClN4O4/c26-16-3-5-17(6-4-16)30-25(32)19-12-27-20-7-2-15(10-18(20)23(19)29-30)24(31)28-11-14-1-8-21-22(9-14)34-13-33-21/h1-10,12,29H,11,13H2,(H,28,31) |
InChI-Schlüssel |
TVYNDEFGSYPXGM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C5C(=CN=C4C=C3)C(=O)N(N5)C6=CC=C(C=C6)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.